

Comparative Analysis of Indane-Containing Anthranilic Diamide Analogs as Novel Insecticides

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Compound of Interest

Compound Name: *N*-(4-Indanyl)pivalamide

Cat. No.: B15331408

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A detailed examination of the structure-activity relationships and biological efficacy of a new class of insecticides incorporating the indane moiety, offering insights for future pesticide development.

In the ongoing search for more effective and selective insecticides, a novel series of anthranilic diamide derivatives featuring an indane group has been synthesized and evaluated for its insecticidal properties. This guide provides a comparative analysis of these analogs, presenting key experimental data on their synthesis, biological activity, and structure-activity relationships (SAR), aimed at researchers and professionals in the fields of agrochemistry and drug development.

Performance Comparison of Analogs

The insecticidal activity of the synthesized **N-(4-Indanyl)pivalamide** analogs was primarily evaluated against the Oriental armyworm (*Mythimna separata*). The following table summarizes the biological activity of key analogs, highlighting the impact of different substituents on their efficacy.

Compound ID	R1	R2	X	Lethal Rate (%) at 0.8 mg/L
8i	CH3	Cl	CH2	60
8q	Cl	Cl	CH2	80
Chlorantraniliprol e (Control)	-	-	-	Not specified

Data sourced from studies on novel anthranilic diamide insecticides.

The data indicates that the nature of substituents on the phenyl ring and the linker between the indane moiety and the pharmacophore significantly influences insecticidal activity. For instance, compound 8q, with two chlorine substituents, exhibited higher potency against *M. separata* compared to compound 8i, which has one methyl and one chlorine substituent.

Experimental Protocols

The synthesis and biological evaluation of these novel compounds followed standardized laboratory procedures to ensure reproducibility and comparability of the data.

General Synthesis of Indane-Containing Anthranilic Diamides

The synthesis of the target compounds was achieved through a multi-step process. A key step involves the reaction of an appropriate anthranilic acid derivative with an indane-containing amine.

Synthesis of Intermediate 4:

- Compound 3 (10 mmol) is dissolved in 30 mL of acetone in a three-necked flask.
- The reaction mixture is cooled to 0 °C.
- Potassium permanganate (40 mmol) is slowly added to the mixture.
- The reaction is then allowed to warm to room temperature.

- Upon completion, the mixture is filtered, and the filter cake is washed with acetone.
- The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

This synthetic approach allows for the generation of a library of analogs with diverse substitution patterns for subsequent biological screening.

Insecticidal Activity Assay

The insecticidal activity of the synthesized compounds was assessed against *Mythimna separata*.

- The target compounds were dissolved in a suitable solvent to prepare test solutions at specified concentrations (e.g., 0.8 mg/L).
- Leaf discs were immersed in the test solutions and then air-dried.
- The treated leaf discs were placed in petri dishes containing third-instar larvae of *M. separata*.
- Mortality rates were recorded after a specific exposure period.

Structure-Activity Relationship (SAR) and Signaling Pathways

The analysis of various analogs revealed key structural features that govern their insecticidal potency. The introduction of the indane moiety was a critical design element aimed at optimizing the biological activity of this class of compounds.

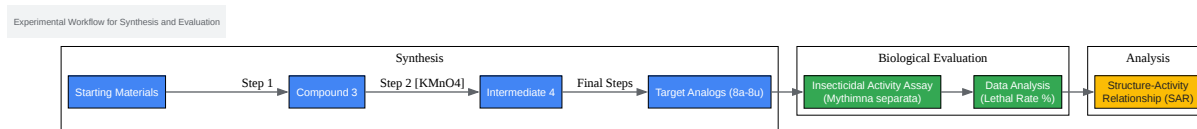
Key SAR Insights:

- **Substituents on the Phenyl Ring:** The type and position of substituents on the phenyl ring of the anthranilamide core were found to be crucial for activity. Halogen atoms, particularly chlorine, at the R1 and R2 positions generally led to higher insecticidal efficacy.

- Nature of the Linker (X): The linker connecting the indane group to the main scaffold also plays a role in modulating activity, although the provided data primarily focuses on a methylene linker (CH₂).

The proposed mechanism of action for anthranilic diamide insecticides involves the targeting of ryanodine receptors in insect muscle cells. This interaction leads to the uncontrolled release of intracellular calcium stores, resulting in muscle contraction, paralysis, and ultimately, death of the insect.

Below is a diagram illustrating the general experimental workflow for the synthesis and evaluation of these novel insecticides.



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